![molecular formula C9H9N3O2 B11903910 Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group (-NH₂) at position 6 and a methyl ester (-COOCH₃) at position 2. The amino and ester functionalities enable further derivatization, making it a versatile intermediate for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. This method uses NaOH-promoted cycloisomerizations to achieve quantitative yields in a few minutes . Industrial routes often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Research
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial in cancer therapy. A study reported that derivatives of this compound exhibited submicromolar inhibitory activity against various tumor cell lines, indicating its potential as a lead compound for cancer treatment .
1.2 Antitubercular Activity
Recent research has highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against Mycobacterium tuberculosis. Compounds derived from this scaffold showed significant activity with minimum inhibitory concentration (MIC) values ranging from 0.7 to 2.3 μM against the H37Rv strain of tuberculosis .
Compound | MIC (μM) | Activity |
---|---|---|
This compound | <0.195 | Strong antitubercular |
Ethyl derivative | 41 - 86 | Moderate activity |
Agricultural Chemicals
This compound is utilized in the formulation of agrochemicals aimed at enhancing crop protection. Its ability to modulate biological pathways makes it valuable in developing pesticides and herbicides that are more effective against pests and diseases while being less harmful to beneficial organisms .
Biochemical Research
3.1 Enzyme Inhibition Studies
this compound is employed in biochemical research to study enzyme inhibition mechanisms. This research aids in understanding metabolic pathways relevant to various diseases and contributes to the development of novel therapeutic strategies .
Material Science
The compound is explored for its potential in creating novel materials with specific electronic properties. These materials can be beneficial for developing advanced sensors and devices due to their unique chemical structure and electronic characteristics .
Diagnostic Applications
Research is ongoing into the use of this compound in diagnostic assays. Its application aims at identifying biomarkers for certain diseases, providing non-invasive methods for early detection and improving diagnostic accuracy .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of derivatives were synthesized and tested for their anticancer properties, revealing that compounds with specific structural modifications exhibited enhanced potency against cancer cell lines. The most potent derivative demonstrated an IC50 value as low as 0.09 μM, indicating strong potential for further development as a therapeutic agent .
Case Study 2: Antitubercular Efficacy
In a comparative study of various imidazo[1,2-a]pyridine derivatives, this compound showed superior activity against both replicating and non-replicating Mycobacterium tuberculosis strains compared to standard treatments like isoniazid .
Mechanism of Action
The mechanism of action of methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis pathway . The compound’s structure allows it to bind to key enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The substituent at position 6 profoundly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Halogenated analogs (Cl, Br, F) exhibit higher molecular weights and lipophilicity, favoring membrane penetration in antimicrobial applications. The bromo derivative (269.10 g/mol) showed specific inhibition of Streptococcus pneumoniae FtsZ, a bacterial cell division protein .
- The amino-substituted compound (191.18 g/mol) offers superior solubility due to hydrogen-bonding capacity, critical for bioavailability. Its amino group also serves as a reactive site for forming amide bonds in antimycobacterial cinnamamide derivatives .
Ester Group Modifications
The ester group (position 3) impacts metabolic stability and synthetic utility:
Key Observations :
- Ethyl esters (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) may prolong half-life due to slower hydrolysis but increase molecular weight .
- Position 3 esters are preferred for synthetic flexibility, as seen in the condensation of this compound with cinnamamide derivatives to enhance antimycobacterial activity .
Biological Activity
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (MAIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MAIPC, focusing on its anticancer, antimicrobial, and potential therapeutic applications based on recent research findings.
1. Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including MAIPC, as promising anticancer agents. For instance, a series of compounds related to MAIPC demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, one derivative exhibited IC50 values ranging from 0.09 μM to 0.43 μM against HCC827 (human non-small cell lung cancer) and other cancer cell lines, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of MAIPC Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
MAIPC | HCC827 | 0.09-0.43 | PI3Kα inhibition |
13k | A549 | 0.15 | Induces G2/M phase arrest |
13k | SH-SY5Y | 0.20 | Apoptosis induction |
The mechanism of action for these compounds often involves the inhibition of critical pathways such as the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation .
2. Antimicrobial Activity
MAIPC and its analogues have also shown promising results against Mycobacterium tuberculosis (Mtb). In vitro studies revealed that certain derivatives exhibited minimal inhibitory concentrations (MIC90) as low as 0.003 to 0.05 μM against both replicating and non-replicating strains of Mtb . This suggests that compounds derived from MAIPC could be effective against multidrug-resistant strains.
Table 2: Antimicrobial Activity Against Mtb
Compound | MIC90 (μM) | Activity Type |
---|---|---|
MAIPC | 0.003-0.05 | Against replicating Mtb |
Compound X | 0.07-0.14 | Against XDR Mtb |
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance antimicrobial potency while maintaining low cytotoxicity against human cell lines .
The mechanisms by which MAIPC exerts its biological effects are multifaceted:
- PI3K/AKT Pathway Inhibition : The compound has been shown to inhibit the PI3Kα pathway, leading to reduced phosphorylation of downstream targets such as AKT and mTOR, which are critical in cancer cell survival .
- QcrB Inhibition : In the context of tuberculosis, MAIPC derivatives are proposed to target QcrB, a component of the cytochrome bc1 complex in Mtb, thereby disrupting essential electron transport processes necessary for bacterial survival .
4. Case Studies and Research Findings
Several case studies illustrate the effectiveness of MAIPC derivatives in preclinical settings:
- A study demonstrated that specific modifications to the methyl group at position 6 significantly impacted the compound's activity against Mtb, with some variants showing up to a threefold increase in potency compared to standard treatments like isoniazid .
- Another investigation revealed that certain derivatives maintained high plasma protein binding and low hepatotoxicity, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate to achieve high yield and purity?
Methodological Answer: Synthetic optimization should focus on Lewis acid-catalyzed Friedel-Crafts acylation, as demonstrated for analogous imidazo[1,2-a]pyridines. Key parameters include:
- Catalyst selection : Use catalytic amounts of Lewis acids (e.g., AlCl₃ or FeCl₃) to enhance electrophilic substitution at the C-3 position .
- Reaction setup : Ensure homogeneous conditions by avoiding solvents or reagents that cause precipitation or incomplete conversion.
- Substrate scope : Test the procedure across substituted imidazo[1,2-a]pyridines to confirm generality. Parallel synthesis workflows can minimize confounding variables in product mixtures .
- Purification : Employ column chromatography or recrystallization to isolate the product with >95% purity.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns and monitor acetylation at C-3. For example, downfield shifts in carbonyl carbons (~165–170 ppm) confirm ester formation .
- IR spectroscopy : Identify characteristic stretches for the ester carbonyl (~1720 cm⁻¹) and amino groups (~3350 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS can validate molecular weight and detect impurities.
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for downstream applications?
Methodological Answer:
- C-3 position : Leverage Friedel-Crafts acylation (e.g., acetyl or carboxylate groups) using optimized Lewis acid catalysis .
- C-6 amino group : Perform nucleophilic substitutions or coupling reactions (e.g., Suzuki-Miyaura) with boronic ester intermediates, as seen in methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate .
- Heterocyclic fusion : Explore cross-coupling or cycloaddition reactions to append triazolo or pyridazine rings, as demonstrated in related imidazo[1,2-a]pyridine derivatives .
Q. What strategies are effective for evaluating the biological activity of this compound in disease models?
Methodological Answer:
- Target identification : Screen against kinase or enzyme targets (e.g., PI3Kα inhibition, as in HS-173, an ethyl-substituted imidazopyridine derivative) using in vitro assays .
- Cellular models : Test anti-fibrotic or anti-proliferative activity in fibroblast or cancer cell lines. For example, dissolve the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity .
- Structure-activity relationship (SAR) : Modify substituents at C-3 and C-6 to correlate chemical diversity with bioactivity. For instance, trifluoromethyl or phenyl groups at C-2/C-3 enhance metabolic stability .
Q. How should researchers address contradictory data in reaction outcomes when modifying substituents on the imidazo[1,2-a]pyridine scaffold?
Methodological Answer:
- Control experiments : Replicate reactions under identical conditions to confirm reproducibility. For example, incomplete conversion in Friedel-Crafts acylation may arise from steric hindrance or electronic effects .
- Computational modeling : Use DFT calculations to predict reactivity trends at different positions of the heterocycle.
- Byproduct analysis : Employ LC-MS or GC-MS to identify side products (e.g., over-acylated derivatives or decomposition products) .
Q. What are the best practices for stabilizing this compound during storage and handling?
Methodological Answer:
- Storage : Keep the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group.
- Handling : Use anhydrous solvents (e.g., dry DCM or THF) during reactions to avoid degradation.
- Stability testing : Monitor purity via HPLC over time under varying conditions (e.g., pH, temperature) to establish shelf-life .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,10H2,1H3 |
InChI Key |
WOFQQQVTXBTQRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)N |
Origin of Product |
United States |
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